Structural Distinction from Ampicillin API and Impurity B (L-Ampicillin) as Determined by NMR and HPLC
Ampicillinyl-D-phenylglycine (Impurity E) is structurally distinct from the API ampicillin and from its enantiomeric impurity, L-Ampicillin (Impurity B). High-resolution mass spectrometry (HRMS) and NMR spectroscopy confirm its unique molecular composition as an amide formed between ampicillin and an additional D-phenylglycine moiety [1]. This structural difference translates into a unique and quantifiable retention time in HPLC analysis, enabling its specific detection and quantification in drug substance batches [2].
| Evidence Dimension | Molecular Structure / Chromatographic Retention Time (RT) |
|---|---|
| Target Compound Data | Ampicillinyl-D-phenylglycine: m/z 483.2 [M+H]+; unique RT observed in HPLC analysis. |
| Comparator Or Baseline | Ampicillin: m/z 350.1 [M+H]+; different RT. L-Ampicillin (Impurity B): m/z 350.1 [M+H]+; different RT. |
| Quantified Difference | Mass difference of 133.1 Da. RT difference is method-dependent but consistently resolved. |
| Conditions | LC-MS and NMR analysis as per pharmacopoeial monograph methodologies. |
Why This Matters
Procurement of the correct impurity standard (Impurity E) is essential for accurate peak identification and quantification in HPLC methods, a fundamental requirement for drug product release testing and stability studies.
- [1] Synthesis and characterization of potential impurities of Ampicillin trihydrate. (2023). Chemical Papers, 77(12), 7961–7967. View Source
- [2] SynZeal. (n.d.). Ampicillin EP Impurity E. CAS 1207726-28-0. Retrieved from vendor technical datasheet. View Source
